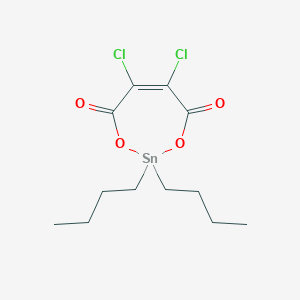
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a unique structure with two butyl groups, two chlorine atoms, and a dioxastannepine ring system, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin dichloride with a suitable dioxastannepine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used include toluene or dichloromethane, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products
Oxidation: Formation of dibutylstannic oxide.
Reduction: Formation of dibutylstannous chloride.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with biological molecules, such as proteins and enzymes. The tin atom can coordinate with sulfur or oxygen atoms in biomolecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or antifungal effects. The compound may also interact with cellular membranes, affecting their integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar butyl and chlorine groups but lacking the dioxastannepine ring.
Tributyltin chloride: Another organotin compound with three butyl groups and one chlorine atom.
Meldrum’s acid: An organic compound with a dioxane ring system, similar to the dioxastannepine ring in the target compound.
Uniqueness
2,2-Dibutyl-5,6-dichloro-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its dioxastannepine ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and unique reactivity in chemical reactions, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
79419-63-9 |
|---|---|
Formule moléculaire |
C12H18Cl2O4Sn |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2,2-dibutyl-5,6-dichloro-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Cl2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
YDDHWUNGAKXBEH-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Cl)Cl)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



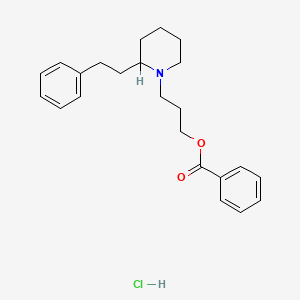
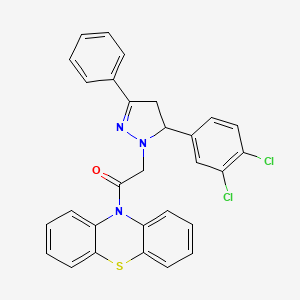
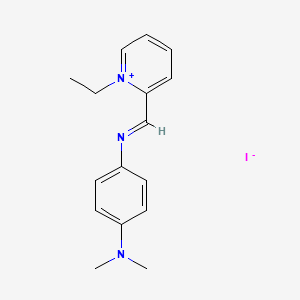
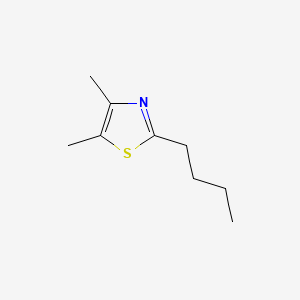
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)


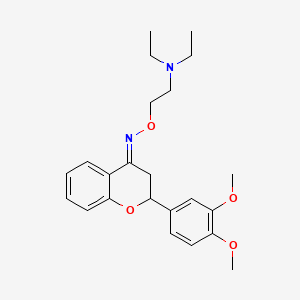
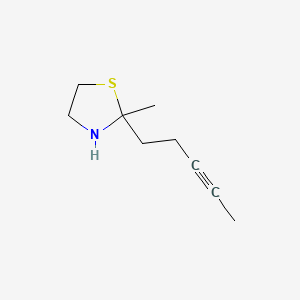
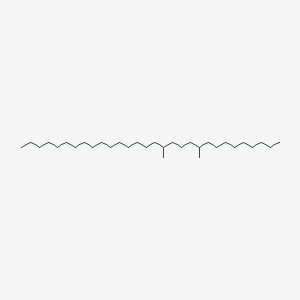
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

